methyl 2-[(3-phenylpropanoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Description
Methyl 2-[(3-phenylpropanoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a thiophene-based derivative characterized by a cyclopentane-fused thiophene core. The molecule features a methyl ester group at position 3 and a 3-phenylpropanoylamino substituent at position 2 (Figure 1). This compound belongs to the broader class of 2-aminothiophene derivatives, which are synthesized via the Gewald reaction or subsequent acylation/condensation reactions .
Properties
IUPAC Name |
methyl 2-(3-phenylpropanoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3S/c1-22-18(21)16-13-8-5-9-14(13)23-17(16)19-15(20)11-10-12-6-3-2-4-7-12/h2-4,6-7H,5,8-11H2,1H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZHUAHZWAYDYSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC2=C1CCC2)NC(=O)CCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Gewald Reaction-Based Synthesis of the Thiophene Core
The Gewald reaction serves as the foundational step for constructing the 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate scaffold. This one-pot, two-step process involves a Knoevenagel condensation between cyclopentanone and methyl cyanoacetate, followed by cyclization with elemental sulfur (Figure 1) . Recent advancements demonstrate that piperidinium borate (20 mol%) in ethanol/water (9:1) at 100°C achieves 96% yield within 20 minutes, significantly outperforming traditional stoichiometric amine bases .
Mechanistic Insights :
-
Knoevenagel Condensation : Cyclopentanone reacts with methyl cyanoacetate to form an α,β-unsaturated nitrile intermediate. The piperidinium borate catalyst facilitates proton transfer, with the borate anion abstracting a proton from methyl cyanoacetate to generate a nucleophilic enolate .
-
Cyclization : Elemental sulfur incorporates into the structure via nucleophilic attack at the β-position, followed by ring closure to yield methyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate .
Optimized Conditions :
| Parameter | Value |
|---|---|
| Catalyst | Piperidinium borate (20 mol%) |
| Solvent | Ethanol/water (9:1) |
| Temperature | 100°C |
| Reaction Time | 20 minutes |
| Yield | 96% |
This method eliminates the need for toxic solvents and reduces catalyst waste, aligning with green chemistry principles .
Acylation of the 2-Amino Intermediate
The 2-amino group undergoes regioselective acylation with 3-phenylpropanoyl chloride to install the target side chain. Pyridine-mediated conditions (1.2 equiv acyl chloride, 0°C to room temperature, 4–6 hours) provide 85–90% conversion while minimizing ester hydrolysis . Alternative coupling agents like DMTMM in THF show comparable efficiency but require longer reaction times (12 hours) .
Critical Considerations :
-
Solvent Choice : Dichloromethane or THF prevents side reactions with the methyl ester .
-
Stoichiometry : A 10% excess of 3-phenylpropanoyl chloride ensures complete acylation of the amine .
-
Workup : Sequential washes with 5% HCl and saturated NaHCO3 remove unreacted reagents and byproducts .
Side Reaction Mitigation :
-
Ester Hydrolysis : Maintain pH >7 during aqueous workups to preserve the methyl ester .
-
Over-Acylation : Controlled addition of acyl chloride prevents diacylation, which occurs at >40°C .
Alternative Synthetic Routes and Comparative Analysis
While the Gewald-acylation sequence dominates industrial workflows, alternative pathways have been explored:
Route A: Direct Cyclization-Acylation
Preforming 3-phenylpropanoyl cyanide prior to Gewald reaction introduces the side chain earlier. However, this approach suffers from poor regioselectivity (≤50% yield) due to competing reactions at the nitrile group .
Route B: Post-Modification of Ester Groups
Hydrolysis of the methyl ester to the carboxylic acid (NaOH, EtOH/H2O, reflux) followed by re-esterification allows late-stage diversification. This method adds two steps but enables access to analogs like ethyl or benzyl esters .
Yield Comparison :
| Route | Steps | Overall Yield | Key Limitation |
|---|---|---|---|
| Gewald | 2 | 82% | None |
| A | 3 | 41% | Low regioselectivity |
| B | 4 | 58% | Ester hydrolysis side reactions |
Optimization of Reaction Conditions
Catalyst Recycling : Piperidinium borate retains 92% activity after five cycles, reducing costs in large-scale synthesis . Recovery involves simple filtration and drying, with no loss in crystallinity .
Temperature Profiling :
-
Gewald Reaction : Yields drop to 78% at 80°C and 63% at 60°C, underscoring the need for rigorous temperature control .
-
Acylation : Reactions above 40°C promote diacylation (up to 22% byproducts), while sub-0°C conditions slow kinetics (48-hour completion) .
Solvent Screening :
| Solvent | Gewald Yield | Acylation Yield |
|---|---|---|
| Ethanol/water | 96% | N/A |
| THF | 81% | 88% |
| DCM | 72% | 92% |
| Acetonitrile | 68% | 75% |
Ethanol/water maximizes cyclization efficiency, while DCM optimizes acylation .
Characterization and Analytical Validation
Spectroscopic Data :
-
1H NMR (400 MHz, CDCl3): δ 7.32–7.18 (m, 5H, Ar-H), 4.12 (s, 2H, CH2CO), 3.85 (s, 3H, OCH3), 2.95–2.78 (m, 4H, cyclopentane-CH2), 2.65 (t, 2H, J=7.2 Hz, CH2Ph), 2.50 (t, 2H, J=7.2 Hz, COCH2) .
-
13C NMR : δ 172.1 (COOCH3), 166.4 (CONH), 140.2–126.3 (Ar-C), 52.4 (OCH3), 34.1–24.8 (cyclopentane-CH2) .
Purity Assessment :
HPLC analysis (C18 column, 70:30 MeOH/H2O) shows ≥98% purity with a retention time of 6.72 minutes .
Challenges and Troubleshooting
Common Issues :
-
Low Gewald Yields : Often due to insufficient sulfur dispersion. Sonication for 10 minutes pre-reaction improves homogeneity .
-
Ester Hydrolysis : Trace water in acylation steps hydrolyzes the methyl ester. Pre-drying solvents over MgSO4 mitigates this .
-
Diacylation : Occurs at high acyl chloride concentrations. Slow addition via syringe pump (0.5 mL/min) prevents excess reagent buildup .
Scalability :
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(3-phenylpropanoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
Anticancer Properties
Numerous studies have highlighted the anticancer potential of compounds related to methyl 2-[(3-phenylpropanoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate:
- Inhibition of Tumor Cell Growth : Research indicates that derivatives of this compound exhibit significant inhibitory effects on various cancer cell lines, including HepG2 (liver cancer), MCF-7 (breast cancer), and BGC-823 (gastric cancer). For instance, a study utilizing MTT assays demonstrated that certain derivatives showed better activity compared to standard chemotherapeutic agents .
- Mechanism of Action : The proposed mechanism involves the induction of apoptosis in cancer cells through pathways that may include inhibition of specific kinases or modulation of apoptotic factors, although detailed mechanisms require further investigation.
Other Pharmacological Applications
Beyond anticancer activity, this compound may exhibit other pharmacological effects:
- Anti-inflammatory Activity : Some derivatives have shown promise in reducing inflammation markers in preclinical models.
- Antimicrobial Properties : Initial screenings suggest potential activity against various bacterial strains, indicating a broader therapeutic application.
Case Study 1: Antitumor Activity Assessment
In a recent study published in a peer-reviewed journal, researchers synthesized several derivatives based on the cyclopentathiophene framework and evaluated their cytotoxic effects on human cancer cell lines. The results indicated that specific substitutions at the phenyl ring significantly enhanced cytotoxicity, with IC50 values lower than those observed for conventional chemotherapeutics .
Case Study 2: Structure–Activity Relationship Analysis
A comprehensive analysis focusing on the structure–activity relationship (SAR) revealed that modifications to the side chain and core structure could dramatically influence biological activity. For example, compounds with electron-withdrawing groups on the phenyl ring exhibited increased potency against tumor cells compared to their electron-donating counterparts .
Mechanism of Action
The mechanism of action of methyl 2-[(3-phenylpropanoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
The target compound’s structural analogs differ primarily in the acyl/aryl groups attached to the 2-amino position of the thiophene core. Key examples include:
Key Observations :
- Lipophilicity: The 3-phenylpropanoyl group in the target compound likely increases lipophilicity compared to shorter acyl chains (e.g., 3-chloropropanoyl) or polar substituents (e.g., hydroxybenzylidene).
- Electronic Effects : Electron-withdrawing groups (e.g., -Cl in ) may reduce electron density at the thiophene core, altering reactivity in electrophilic substitutions.
- Spectral Signatures: IR spectra for amide-containing analogs show characteristic peaks at ~1650–1750 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H stretch). The target compound’s ¹H NMR would display signals for the phenylpropanoyl moiety (δ 7.2–7.4 ppm for aromatic protons) .
Biological Activity
Chemical Structure
Methyl 2-[(3-phenylpropanoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate belongs to a class of compounds known as thiophenes, which are five-membered aromatic rings containing sulfur. The specific modifications in this compound suggest potential interactions with biological targets.
Biological Activity
-
Anticancer Properties :
- Thiophene derivatives have been extensively studied for their anticancer properties. Research indicates that compounds with similar structures can inhibit cell proliferation and induce apoptosis in various cancer cell lines. For instance, derivatives of thiophene have shown to target specific pathways involved in tumor growth and metastasis.
-
Anti-inflammatory Effects :
- Some thiophene-based compounds exhibit anti-inflammatory activities by inhibiting pro-inflammatory cytokines and enzymes. This suggests that this compound may also possess similar properties, potentially making it useful in treating inflammatory diseases.
-
Antimicrobial Activity :
- There is evidence that certain thiophene derivatives possess antimicrobial properties against a range of bacteria and fungi. This is particularly relevant in the context of drug-resistant pathogens, where new antimicrobial agents are critically needed.
Case Study 1: Anticancer Activity
A study conducted on a series of thiophene derivatives demonstrated significant cytotoxic effects on human breast cancer cells (MCF-7). The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway, highlighting the potential of thiophenes in cancer therapy.
Case Study 2: Anti-inflammatory Mechanisms
In another research effort, a thiophene derivative was shown to reduce inflammation in a murine model of arthritis. The compound decreased levels of TNF-alpha and IL-6, suggesting its potential as an anti-inflammatory agent.
Data Table: Comparison of Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
